![molecular formula C15H22N2O2S B5519106 (3R*,4R*)-4-氨基-1-[3-(苄硫基)丙酰基]哌啶-3-醇](/img/structure/B5519106.png)

(3R*,4R*)-4-氨基-1-[3-(苄硫基)丙酰基]哌啶-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

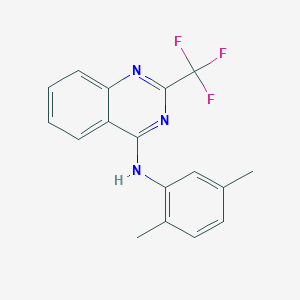

The synthesis of complex organic compounds like "(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol" often involves multi-step reactions, employing techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These methods facilitate the formation of C-N bonds, which are crucial for constructing the piperidine backbone and incorporating the benzylthio group (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its chiral centers at the 3rd and 4th positions of the piperidin-3-ol ring, which significantly influences its biological activity and interaction with biological targets. Techniques such as high-resolution magnetic resonance spectroscopy and ab initio calculations provide insights into its conformation and structural properties (Issac & Tierney, 1996).

Chemical Reactions and Properties

The compound's chemical reactivity includes its involvement in nucleophilic aromatic substitution reactions, indicating potential for further functionalization. This reactivity pattern is essential for synthesizing analogs and derivatives with varied biological activities (Pietra & Vitali, 1972).

科学研究应用

合成方法和化学性质

- 已开发出制备手性 4-氨基-3-羟基哌啶衍生物(例如 (-)-(3R,4R)-1-苄基-4-(苄氨基)哌啶-3-醇)的合成策略。这些策略包括新型 Rh(I) 催化的不对称氢化反应和利用 2-脱氧-D-核糖中的现有立体化学,突出了该化合物在药物研究中的相关性 (Ortiz 等,2012)。

- 对 3-烷基化 3-(4-氨基苯基)哌啶-2,6-二酮作为芳香化酶抑制剂的研究表明,哌啶结构在抑制雌激素生物合成中具有重要意义,为激素依赖性乳腺癌的治疗提供了见解 (Hartmann & Batzl,1986)。

- 利用不同 N-保护的 (S)-2,3-二氨基丙酸合成正交保护的 (3R,4S)- 和 (3S,4S)-4,5-二氨基-3-羟基戊酸,用于合成依地那类似物,展示了该化合物在创建复杂分子结构中的效用 (Czajgucki 等,2003)。

生物活性

- 新型 3,5-双(亚苄基)-1-[3-(2-羟乙基硫基)丙酰基]哌啶-4-酮表现出强大的细胞毒性,并且与一些正常细胞相比对各种肿瘤具有优先致死性,突出了抗癌药物开发的潜力 (Das 等,2011)。

- 通过氨基酸衍生物的形式杂烯反应制备 2,3,4-三取代哌啶,产生具有潜在药理学意义的化合物,强调了哌啶衍生物在合成生物活性分子中的多功能性 (Laschat 等,1996)。

安全和危害

未来方向

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, and more . Therefore, the study and development of “(3R*,4R*)-4-amino-1-[3-(benzylthio)propanoyl]piperidin-3-ol” and similar compounds could have significant implications in the field of drug discovery .

属性

IUPAC Name |

1-[(3R,4R)-4-amino-3-hydroxypiperidin-1-yl]-3-benzylsulfanylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c16-13-6-8-17(10-14(13)18)15(19)7-9-20-11-12-4-2-1-3-5-12/h1-5,13-14,18H,6-11,16H2/t13-,14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJFPMLCJWILQV-ZIAGYGMSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)O)C(=O)CCSCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1N)O)C(=O)CCSCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2,3-dimethyl-1H-indole](/img/structure/B5519023.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5519033.png)

![5-(4-methylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5519043.png)

![2-(ethylamino)-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5519062.png)

![(1R*,5R*)-6-(2-methoxyisonicotinoyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5519066.png)

![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519071.png)

![N-[2-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5519082.png)

![N-methyl-4-[(methylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5519093.png)

![5,6-dimethyl-3-[2-oxo-2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5519102.png)

![1-(3-biphenylyl)-5-butyl-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5519118.png)

![N-(3,5-dimethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5519124.png)